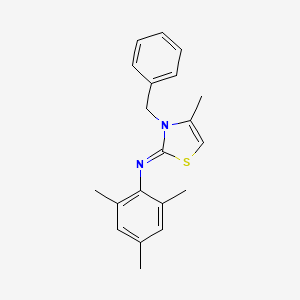

(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline

Description

Propriétés

IUPAC Name |

3-benzyl-4-methyl-N-(2,4,6-trimethylphenyl)-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2S/c1-14-10-15(2)19(16(3)11-14)21-20-22(17(4)13-23-20)12-18-8-6-5-7-9-18/h5-11,13H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRJUGJBDQHPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=C2N(C(=CS2)C)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline typically involves the condensation of 3-benzyl-4-methylthiazol-2(3H)-one with 2,4,6-trimethylaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the thiazole ring or the aromatic rings.

Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), and various solvents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives, reduced aromatic rings.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.

Biology:

Biological Probes: The compound can be used as a fluorescent probe to study biological processes, such as enzyme activity or cellular localization.

Drug Development: Its structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine:

Therapeutic Agents: The compound may exhibit pharmacological activity, making it a potential therapeutic agent for various diseases, such as cancer or infectious diseases.

Industry:

Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various industrial applications, such as textiles or coatings.

Mécanisme D'action

The mechanism of action of (Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring and aromatic groups can facilitate binding to these targets through various interactions, such as hydrogen bonding, π-π stacking, or hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Thiazole and Thiadiazole Derivatives

The target compound shares structural similarities with thiadiazole derivatives, such as those reported in and . Key differences include:

- Substituent Effects: The benzyl and methyl groups on the thiazole ring contrast with the 3-chlorophenyl or 3-methylphenyl groups in thiadiazoles like N-[3-(3-chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) . These substituents influence electronic properties and solubility.

- Spectroscopic Properties : The IR spectrum of the target compound would display C=O and C=N stretches (~1630–1690 cm⁻¹), comparable to thiadiazole derivatives (e.g., 1690 cm⁻¹ for 4g) .

Table 1: Comparison of Thiazole/Thiadiazole Derivatives

2,4,6-Trimethylaniline Derivatives

The 2,4,6-trimethylaniline group is shared with compounds like N-(2,4,6-trimethylphenyl) acetamides (TMPA) . Key distinctions include:

- Functional Groups : TMPA derivatives feature acetamide linkages, while the target compound has a thiazolylidene-imine group. This difference affects hydrogen-bonding capacity and metabolic stability.

- Toxicity : 2,4,6-Trimethylaniline itself has a low hypothetical lifetime risk (4.2 in a billion) in human exposure scenarios , but the target compound’s toxicity profile remains unstudied.

Table 2: Comparison of 2,4,6-Trimethylaniline Derivatives

Schiff Bases and Tautomerism

The Z-configuration of the imine group aligns with tautomeric Schiff bases like N-(3-hydroxysalicylidene)-2,4,6-trimethylaniline, which exhibits dimorphism and keto-enol tautomerism . Unlike the target compound, these Schiff bases often form planar structures conducive to π-stacking, as seen in their orthorhombic crystal systems (e.g., a = 22.222 Å, b = 16.200 Å) .

Activité Biologique

(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline is a synthetic compound that belongs to the thiazole derivatives class. It has garnered interest for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a trimethylaniline moiety, which contribute to its unique chemical properties. The presence of both aromatic and heterocyclic structures enhances its ability to interact with biological targets.

Molecular Formula

- Molecular Weight : 264.34 g/mol

- CAS Number : 402946-44-5

The biological activity of (Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline is largely attributed to its ability to interact with various molecular targets within cells. The thiazole ring can facilitate binding to enzymes or receptors through:

- Hydrogen bonding

- π-π stacking

- Hydrophobic interactions

These interactions can lead to the modulation of specific pathways relevant in disease processes.

Anticancer Activity

Thiazole derivatives are also being investigated for their anticancer properties. In vitro studies suggest that compounds with similar structures can induce apoptosis in cancer cells by interacting with DNA or inhibiting oncogenic pathways.

Case Studies and Experimental Data

-

Antimicrobial Assays :

- A study assessing related thiazole derivatives found them effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- The compound's structural analogs have shown promising results in inhibiting fungal growth, suggesting potential use in treating infections caused by resistant strains.

-

Cytotoxicity Tests :

- Preliminary cytotoxicity assays using human cancer cell lines indicated that thiazole derivatives can significantly reduce cell viability at concentrations as low as 20 µM.

- Mechanistic studies revealed that these compounds may induce reactive oxygen species (ROS) production leading to oxidative stress in cancer cells.

Data Table: Biological Activity Summary

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Cytotoxicity | Reduces cell viability at low concentrations |

Q & A

Q. What are the optimal synthetic routes for (Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline?

- Methodological Answer : Synthesis typically involves multi-step pathways starting with the formation of the benzothiazole core. Key steps include:

- Condensation : Reacting 2,4,6-trimethylaniline with a substituted thiazole precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the imine bond .

- Substitution : Introducing the benzyl group via nucleophilic substitution or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura for aryl groups) .

- Purification : Use of high-performance liquid chromatography (HPLC) or column chromatography to isolate the (Z)-isomer, as geometric isomers may form .

Optimization focuses on solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (60–80°C for imine formation), and catalysts (e.g., Pd for cross-coupling) to improve yields (typically 30–50%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the (Z)-configuration via coupling constants (e.g., olefinic protons show characteristic splitting) and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing isomers .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ and aromatic C-H stretches) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry; SHELXL refinement is recommended for precise structural determination .

Q. How can researchers assess the potential biological activity of this compound?

- Methodological Answer :

- In vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (e.g., IC₅₀ determination) .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with protein targets (e.g., ATP-binding pockets) based on the compound’s planar benzothiazole core .

- Cytotoxicity Testing : Employ MTT assays on cell lines to evaluate therapeutic windows .

Advanced Research Questions

Q. What strategies resolve discrepancies between crystallographic data and spectroscopic results for this compound?

- Methodological Answer :

- Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized computational models to identify outliers .

- Dynamic NMR : Resolve tautomerism or isomerization issues by variable-temperature NMR to detect exchange processes .

- Statistical Analysis : Apply R-factors and residual density maps in SHELXL to assess crystallographic reliability .

Q. How does the 2,4,6-trimethylaniline moiety influence the compound’s reactivity and interactions?

- Methodological Answer :

- Steric Effects : The methyl groups hinder rotation around the C-N bond, stabilizing the (Z)-isomer and affecting binding pocket accessibility .

- Electronic Effects : Electron-donating methyl groups increase electron density on the aniline ring, enhancing π-π stacking with aromatic residues in target proteins .

- Toxicity Considerations : While 2,4,6-trimethylaniline derivatives lack conclusive carcinogenicity data, Ames tests are recommended to rule out mutagenicity .

Q. What in silico methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding stability using GROMACS; analyze hydrogen bonds and hydrophobic interactions over 100-ns trajectories .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes upon substituent modification (e.g., benzyl to allyl groups) .

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors on the thiazole ring) using Schrödinger’s Phase .

Q. How can researchers address contradictions in biological activity data across similar benzothiazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., benzyl vs. methoxyethyl groups) and correlate changes with assay results .

- Meta-Analysis : Pool data from analogous compounds (e.g., EC₅₀ values from kinase assays) to identify trends using multivariate regression .

- Crystallographic Overlays : Compare protein-ligand structures to explain potency differences (e.g., steric clashes in bulkier derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.